molecular formula C9H8Br2N2O B13670747 4-Bromo-3-(bromomethyl)-6-methoxypyrazolo[1,5-a]pyridine

4-Bromo-3-(bromomethyl)-6-methoxypyrazolo[1,5-a]pyridine

Cat. No.: B13670747
M. Wt: 319.98 g/mol
InChI Key: NPFPLXMHTZCXSM-UHFFFAOYSA-N
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Description

4-Bromo-3-(bromomethyl)-6-methoxypyrazolo[1,5-a]pyridine is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core substituted with bromine and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(bromomethyl)-6-methoxypyrazolo[1,5-a]pyridine typically involves multi-step organic reactionsThe reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and methoxylation reagents under controlled temperatures and solvent conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and purification techniques are tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(bromomethyl)-6-methoxypyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination.

    Palladium Catalysts: Used in coupling reactions.

    Solvents: Common solvents include dichloromethane, toluene, and ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various arylated derivatives .

Scientific Research Applications

4-Bromo-3-(bromomethyl)-6-methoxypyrazolo[1,5-a]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3-(bromomethyl)-6-methoxypyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3-(bromomethyl)-6-methoxypyrazolo[1,5-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its pyrazolo[1,5-a]pyridine core is a privileged structure in medicinal chemistry, offering versatility in drug design and synthesis .

Properties

Molecular Formula

C9H8Br2N2O

Molecular Weight

319.98 g/mol

IUPAC Name

4-bromo-3-(bromomethyl)-6-methoxypyrazolo[1,5-a]pyridine

InChI

InChI=1S/C9H8Br2N2O/c1-14-7-2-8(11)9-6(3-10)4-12-13(9)5-7/h2,4-5H,3H2,1H3

InChI Key

NPFPLXMHTZCXSM-UHFFFAOYSA-N

Canonical SMILES

COC1=CN2C(=C(C=N2)CBr)C(=C1)Br

Origin of Product

United States

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